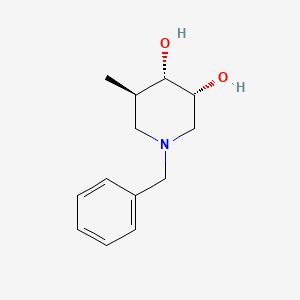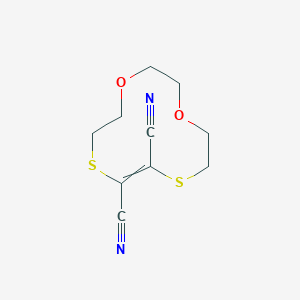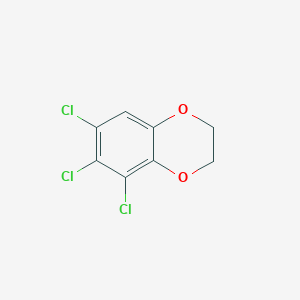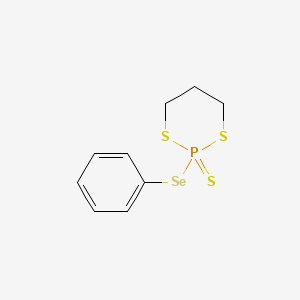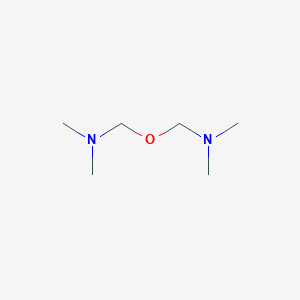![molecular formula C23H28N2O B12539537 ([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone CAS No. 674774-75-5](/img/structure/B12539537.png)
([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: is a complex organic compound that features a biphenyl group and a bipiperidine moiety connected through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Formation of Bipiperidine Moiety: The bipiperidine moiety can be synthesized through the hydrogenation of a diene precursor in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the biphenyl group with the bipiperidine moiety using a methanone linker. This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl group in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as halogenated benzene, phenylboronic acid, and diene precursors.
Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro, halogen, or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Propiedades
Número CAS |
674774-75-5 |
|---|---|
Fórmula molecular |
C23H28N2O |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(4-phenylphenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H28N2O/c26-23(22-8-6-19(7-9-22)18-4-2-1-3-5-18)25-16-12-21(13-17-25)20-10-14-24-15-11-20/h1-9,20-21,24H,10-17H2 |
Clave InChI |
JFZIWAXNLSSJAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


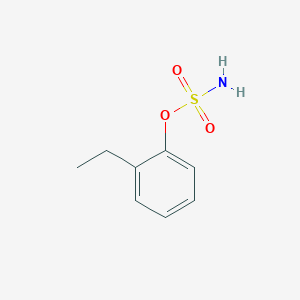
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
